molecular formula C16H12BrClO3 B11821942 3-[5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid

3-[5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid

Cat. No.: B11821942
M. Wt: 367.62 g/mol
InChI Key: UCLQVZPKJSEHLG-UHFFFAOYSA-N
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Description

3-{5-bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid is an organic compound with the molecular formula C16H12BrClO3 This compound is characterized by the presence of a bromo and chloro substituent on a phenyl ring, connected through a methoxy group to another phenyl ring, which is further linked to a prop-2-enoic acid moiety

Preparation Methods

The synthesis of 3-{5-bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with 5-bromo-2-chlorophenol and 2-chlorobenzyl chloride.

    Formation of the Ether Linkage: The phenol group of 5-bromo-2-chlorophenol reacts with 2-chlorobenzyl chloride in the presence of a base to form the ether linkage.

    Formation of the Prop-2-enoic Acid Moiety: The resulting compound is then subjected to a reaction with acryloyl chloride in the presence of a base to introduce the prop-2-enoic acid moiety.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-{5-bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The bromo and chloro substituents can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Addition Reactions: The double bond in the prop-2-enoic acid moiety can participate in addition reactions, such as hydrogenation or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

3-{5-bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{5-bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid involves its interaction with molecular targets through its functional groups. The bromo and chloro substituents can form halogen bonds, while the methoxy group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar compounds include:

    3-{5-bromo-2-[(2-chlorophenyl)methoxy]phenyl}propanoic acid: Lacks the double bond in the prop-2-enoic acid moiety.

    3-{5-bromo-2-[(2-chlorophenyl)methoxy]phenyl}acetic acid: Contains an acetic acid moiety instead of prop-2-enoic acid.

    3-{5-bromo-2-[(2-chlorophenyl)methoxy]phenyl}butanoic acid: Contains a butanoic acid moiety.

The uniqueness of 3-{5-bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H12BrClO3

Molecular Weight

367.62 g/mol

IUPAC Name

3-[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid

InChI

InChI=1S/C16H12BrClO3/c17-13-6-7-15(11(9-13)5-8-16(19)20)21-10-12-3-1-2-4-14(12)18/h1-9H,10H2,(H,19,20)

InChI Key

UCLQVZPKJSEHLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=CC(=O)O)Cl

Origin of Product

United States

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